molecular formula C26H27N3O3 B11638677 (5Z)-1-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Katalognummer: B11638677
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: MDGANJBJWVBNMS-UCQKPKSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-1-CYCLOHEXYL-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHYLPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a dihydroisoindole moiety, and a diazinane trione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-CYCLOHEXYL-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHYLPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazinane trione core, followed by the introduction of the cyclohexyl and dihydroisoindole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-1-CYCLOHEXYL-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHYLPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5Z)-1-CYCLOHEXYL-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHYLPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study its interactions with various biomolecules, such as proteins and nucleic acids. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases, making it a target for pharmaceutical research.

Industry

In the industrial sector, (5Z)-1-CYCLOHEXYL-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHYLPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5Z)-1-CYCLOHEXYL-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHYLPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (5Z)-1-CYCLOHEXYL-5-{[4-(2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-METHYLPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C26H27N3O3

Molekulargewicht

429.5 g/mol

IUPAC-Name

(5Z)-1-cyclohexyl-5-[[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H27N3O3/c1-17-13-22(28-15-19-7-5-6-8-20(19)16-28)12-11-18(17)14-23-24(30)27-26(32)29(25(23)31)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-16H2,1H3,(H,27,30,32)/b23-14-

InChI-Schlüssel

MDGANJBJWVBNMS-UCQKPKSFSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)/C=C\4/C(=O)NC(=O)N(C4=O)C5CCCCC5

Kanonische SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=C4C(=O)NC(=O)N(C4=O)C5CCCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.